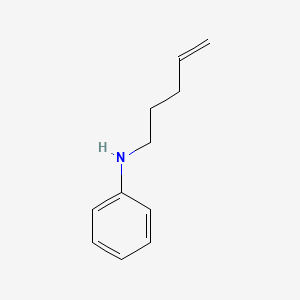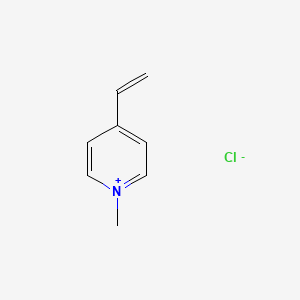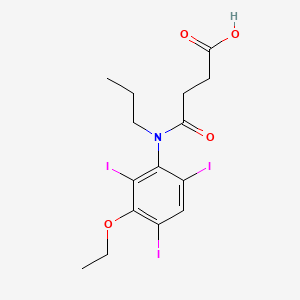
3'-Ethoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of three iodine atoms, an ethoxy group, and a propyl group attached to a succinanilic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of succinanilic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2’, 4’, and 6’ positions. Following iodination, the ethoxy and propyl groups are introduced through nucleophilic substitution reactions using ethyl and propyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups within the molecule.
Substitution: The ethoxy and propyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and sodium propoxide (NaOPr) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction could produce deiodinated derivatives.
Aplicaciones Científicas De Investigación
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its use in diagnostic imaging, particularly in iodine-based contrast agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects is primarily through its iodine atoms. These atoms can participate in various biochemical interactions, including binding to proteins and nucleic acids. The compound’s molecular targets and pathways involve iodine’s role in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
3’,4’,5’-Triiodobenzoic acid: Similar in having three iodine atoms but differs in the core structure.
2’,4’,6’-Triiodophenol: Another triiodinated compound with a different functional group arrangement.
Uniqueness
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
38188-61-3 |
|---|---|
Fórmula molecular |
C15H18I3NO4 |
Peso molecular |
657.02 g/mol |
Nombre IUPAC |
4-(3-ethoxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-3-7-19(11(20)5-6-12(21)22)14-9(16)8-10(17)15(13(14)18)23-4-2/h8H,3-7H2,1-2H3,(H,21,22) |
Clave InChI |
XUEMZHIMILOTMY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=C(C(=C(C=C1I)I)OCC)I)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


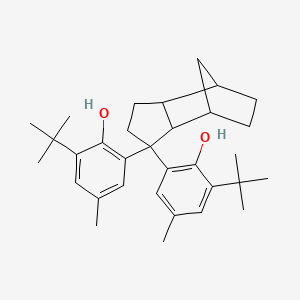


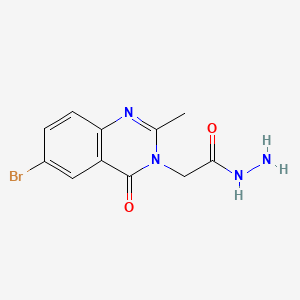
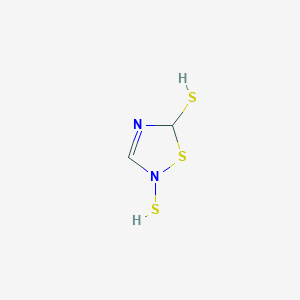

![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
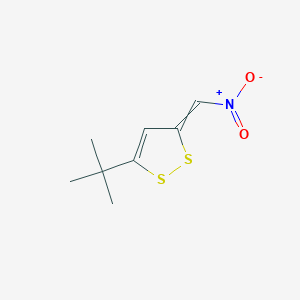

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
